2-Cyano-3-(3-pyridinyl)acrylic acid

MCT1 inhibitor lactate transport cancer metabolism

This compound is the definitive MCT1/HDAC3 dual inhibitor (MCT1 IC50 70 nM, HDAC3 IC50 1440 nM). Its α-cyanoacrylate warhead and 3-pyridinyl ring are essential for target engagement; generic analogs lack activity. Use for lactate transport assays, metabolic symbiosis studies, or HDAC3 counter-screens. Reliable purity ≥95% ensures reproducible results. Direct from manufacturer.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 103029-74-9
Cat. No. B1585893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(3-pyridinyl)acrylic acid
CAS103029-74-9
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C(C#N)C(=O)O
InChIInChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+
InChIKeySJDCYAGLGBTHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(3-pyridinyl)acrylic acid (CAS 103029-74-9): A Dual-Function Monocarboxylate Transporter and HDAC Inhibitor Building Block


2-Cyano-3-(3-pyridinyl)acrylic acid (CAS 103029-74-9) is a small-molecule organic compound (C9H6N2O2, MW 174.16) belonging to the α-cyanocinnamate family. It features a 3-pyridinyl ring and a cyanoacrylic acid warhead, which confers dual inhibitory activity against monocarboxylate transporters (MCTs) and histone deacetylases (HDACs) [1][2]. The compound exists as a crystalline solid (mp ~195°C) and is supplied as a research intermediate with a typical purity of ≥95% . Its unique combination of a heteroaromatic pyridine ring and an α,β-unsaturated nitrile distinguishes it from simpler phenyl-based analogs and establishes it as a privileged scaffold for medicinal chemistry optimization .

Why 2-Cyano-3-(3-pyridinyl)acrylic acid Cannot Be Replaced by Simple Pyridinyl Acrylates or Phenyl Analogs


Substituting 2-cyano-3-(3-pyridinyl)acrylic acid with a generic pyridinyl acrylic acid (e.g., trans-3-(3-pyridyl)acrylic acid, CAS 19337-97-4) or a phenyl analog (e.g., 2-cyano-3-phenylacrylic acid, CAS 1011-92-3) is not scientifically valid. The α-cyano group is essential for MCT1 inhibition: its removal abolishes MCT1 binding entirely, while the 3-pyridinyl nitrogen is critical for HDAC3 interaction [1][2]. Furthermore, the α,β-unsaturated nitrile functions as a covalent warhead for specific enzyme active sites, a feature absent in non-cyano analogs [3]. The presence of the pyridine ring also alters physicochemical properties: 2-cyano-3-(3-pyridinyl)acrylic acid has a calculated LogP of ~1.07 and a pKa (acidic) of ~3.5, whereas the phenyl analog 2-cyano-3-phenylacrylic acid has a higher LogP (~2.2) and different ionization behavior, impacting solubility and cellular permeability [4][5]. These differences directly affect target engagement and assay reproducibility, making generic substitution a source of experimental error.

Quantitative Differentiation Evidence for 2-Cyano-3-(3-pyridinyl)acrylic acid (CAS 103029-74-9) Relative to Closest Comparators


MCT1 Inhibition: Superior Potency Over MCT1-IN-3 in Lactate Transport Assay

In a head-to-head comparison of MCT1 inhibitory potency, 2-cyano-3-(3-pyridinyl)acrylic acid (target) exhibits an IC50 of 70 nM against rat MCT1-mediated lactate transport in RBE4 cells, which is 13.6% more potent than the comparator MCT1-IN-3 (IC50 = 81 nM) measured under comparable conditions [1][2]. Both assays utilized [14C]-lactate uptake in mammalian cells, establishing a direct quantitative benchmark.

MCT1 inhibitor lactate transport cancer metabolism

HDAC3 Inhibition: A Secondary Activity Profile Distinct from Selective HDAC3 Inhibitors

2-Cyano-3-(3-pyridinyl)acrylic acid demonstrates measurable HDAC3 inhibitory activity with an IC50 of 1.44 μM (1440 nM) [1]. This is approximately 18-fold less potent than the selective HDAC3 inhibitor RGFP 966 (IC50 = 80 nM) and 34-fold less potent than vorinostat (IC50 = 43 nM) , but 5-fold more potent than the pan-HDAC inhibitor BG45 (IC50 = 289 nM for HDAC3) . Unlike dedicated HDAC inhibitors, this compound functions as a dual MCT1/HDAC3 modulator with moderate HDAC3 activity.

HDAC3 inhibitor epigenetics cancer

Structural Differentiation: The Critical Role of the α-Cyano Group for MCT1 Binding

Removal of the α-cyano group from 2-cyano-3-(3-pyridinyl)acrylic acid to yield trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4) results in complete loss of MCT1 inhibitory activity [1]. While trans-3-(3-pyridyl)acrylic acid retains antiviral activity against tobacco mosaic virus (TMV) , it shows no measurable MCT1 binding, demonstrating that the α,β-unsaturated nitrile warhead is essential for MCT1 target engagement. This structure-activity relationship (SAR) is further supported by the observation that α-cyanocinnamate analogs without the 3-pyridinyl nitrogen also lose MCT1 potency [2].

SAR MCT1 inhibitor medicinal chemistry

Physicochemical Profile: Calculated pKa and LogD Distinguish This Compound from Phenyl Analogs

2-Cyano-3-(3-pyridinyl)acrylic acid exhibits a calculated LogP of 1.07 [1] and an acidic pKa of approximately 1.90 (carboxylic acid) [2], with a LogD at pH 7.4 of -2.62 [2]. In contrast, the phenyl analog 2-cyano-3-phenylacrylic acid (α-cyanocinnamic acid, CAS 1011-92-3) has a higher calculated LogP (~2.2) [3] and a melting point of 181°C vs. 195°C for the target compound . The lower LogP and negative LogD at physiological pH indicate that the pyridinyl compound is more hydrophilic and will exhibit different solubility and permeability profiles in biological assays, affecting experimental design and interpretation.

physicochemical properties drug-likeness solubility

Validated Application Scenarios for 2-Cyano-3-(3-pyridinyl)acrylic acid Based on Quantitative Evidence


MCT1-Mediated Lactate Transport Inhibition in Cancer Metabolism Studies

With an MCT1 IC50 of 70 nM in rat RBE4 cells [1], this compound serves as a potent tool for investigating the Warburg effect and lactate shuttling in tumor microenvironments. It is 13.6% more potent than MCT1-IN-3 [2], allowing for lower working concentrations (≤100 nM) in cell-based lactate uptake assays. Researchers studying metabolic symbiosis between hypoxic and oxygenated tumor cells or evaluating MCT1 as a therapeutic target in lymphoma, breast, or colorectal cancer models can use this compound to achieve robust MCT1 blockade with minimal off-target HDAC activity (IC50 = 1.44 μM, 20-fold selectivity window).

Dual MCT1/HDAC3 Pharmacological Profiling and Polypharmacology Exploration

The compound's dual inhibitory profile—MCT1 IC50 = 70 nM and HDAC3 IC50 = 1440 nM [1][2]—makes it a unique chemical probe for exploring the therapeutic potential of simultaneous MCT1 and HDAC3 modulation. The 20-fold potency difference provides a built-in selectivity window for dose-ranging studies: at ≤200 nM, MCT1 inhibition predominates; at ≥1 μM, HDAC3 effects become measurable. This allows researchers to dissect pathway contributions in cancer cell lines and evaluate whether dual targeting yields synergistic anti-proliferative effects compared to selective MCT1 inhibitors (e.g., AZD3965, Ki = 1.6 nM) or HDAC3-selective agents (e.g., RGFP 966, IC50 = 80 nM) .

Synthesis of MCT1/HDAC Inhibitor Libraries via Knoevenagel Condensation

As a versatile α,β-unsaturated nitrile building block, 2-cyano-3-(3-pyridinyl)acrylic acid is readily synthesized via Knoevenagel condensation of 3-pyridinecarboxaldehyde with malononitrile under mild basic conditions [1]. Its carboxylic acid moiety enables facile amide coupling or esterification, allowing medicinal chemists to generate focused libraries of MCT1 inhibitors with improved selectivity or pharmacokinetic properties. Given that simple substitution (e.g., replacing the 3-pyridinyl with phenyl) dramatically alters target engagement [2], this exact compound is the essential starting material for SAR campaigns around the pyridinyl-cyanoacrylate pharmacophore.

HDAC3 Enzymatic Assay Development and Counter-Screening

With an HDAC3 IC50 of 1.44 μM [1], this compound is suitable as a reference inhibitor for HDAC3 biochemical assay development, particularly in laboratories seeking a cost-effective alternative to commercial HDAC3 inhibitors (e.g., RGFP 966, IC50 = 80 nM [2] or vorinostat, IC50 = 43 nM ). Its moderate potency (1440 nM) positions it as a useful tool for establishing assay signal-to-noise windows and validating HDAC3 counter-screens when evaluating MCT1 inhibitor selectivity. The compound's distinct physicochemical profile (LogP = 1.07, LogD pH 7.4 = -2.62) also ensures it remains soluble in aqueous assay buffers at working concentrations up to 100 μM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-3-(3-pyridinyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.